9-Fluoroanthracene

Description

Significance of Polycyclic Aromatic Hydrocarbons in Contemporary Chemical Research

Polycyclic Aromatic Hydrocarbons (PAHs) represent a significant class of organic compounds characterized by multiple fused aromatic rings. They are ubiquitous in the environment, primarily generated through the incomplete combustion of organic matter from sources such as vehicle exhaust, industrial processes, and biomass burning ebsco.commdpi.comnih.govwikipedia.org. In contemporary chemical research, PAHs are of considerable interest not only due to their environmental persistence and potential adverse health effects, including carcinogenicity and mutagenicity ebsco.commdpi.comnih.govwikipedia.org, but also for their versatile applications in materials science and organic electronics. Their planar structures and extended π-electron systems endow them with unique electronic and photophysical properties, making them valuable building blocks for organic light-emitting diodes (OLEDs), fluorescent probes, and advanced functional materials researchgate.netrsc.orgresearchgate.netrsc.orgmdpi.comnih.govrsc.org. Research efforts are continuously focused on developing sensitive detection methods for PAHs in environmental samples and understanding their behavior and impact mdpi.comnih.gov.

Role of Fluorination in Modulating Aromatic System Properties

The strategic incorporation of fluorine atoms into organic molecules, particularly aromatic systems, is a well-established methodology for fine-tuning their physiochemical and biological properties mdpi.comencyclopedia.pubresearchgate.netresearchgate.net. Fluorine, being the most electronegative element, exerts a strong inductive electron-withdrawing effect, which can significantly alter electron distribution, acidity/basicity (pKa), oxidation potentials, and the energy levels of frontier molecular orbitals (HOMO-LUMO) mdpi.comencyclopedia.pubresearchgate.netannualreviews.orgresearchgate.net. This modification of electronic properties can lead to enhanced thermal and oxidative stability due to the strength of the carbon-fluorine bond annualreviews.org. In medicinal chemistry, fluorination often improves metabolic stability by blocking enzymatic degradation pathways and can increase lipophilicity, thereby influencing membrane permeability and drug-receptor interactions mdpi.comencyclopedia.pub. In the realm of materials science, fluorine substitution can profoundly impact photophysical characteristics, such as absorption and emission wavelengths, fluorescence quantum yields, and excited-state dynamics, often leading to desirable properties like deep-blue emission or altered photoreactivity researchgate.netrsc.orgresearchgate.netmdpi.comamazonaws.comresearchgate.net.

Overview of 9-Fluoroanthracene and Related Derivatives in Academic Inquiry

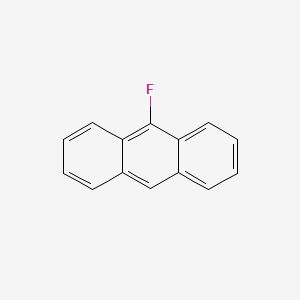

This compound (CAS No. 529-85-1) is a specific derivative of anthracene (B1667546) where a fluorine atom is substituted at the 9-position of the anthracene core nih.govguidechem.com. Academic research involving this compound and its related fluorinated anthracene derivatives primarily explores their synthesis, structural characterization, and their potential applications in advanced materials. Studies have focused on how fluorine substitution influences the photophysical and optoelectronic properties of anthracene scaffolds, particularly in the context of organic electronics and photomechanical materials researchgate.netrsc.orgrsc.orgamazonaws.comresearchgate.net. For instance, fluorinated anthracene derivatives have been investigated as efficient deep-blue emitters and host materials for OLEDs, demonstrating promising performance metrics researchgate.netrsc.org. Furthermore, research into fluorinated anthracene carboxylic acids has revealed that the position of fluorine substitution can significantly alter photomechanical responses, such as photoreactivity and recovery times in solid-state crystalline forms amazonaws.comresearchgate.netresearchgate.net. While this compound itself is characterized by basic physicochemical properties, its spectroscopic behavior, such as NMR spectra, has also been a subject of investigation in broader studies of fluorinated aromatics nih.govguidechem.comresearchgate.net.

Structure

3D Structure

Properties

IUPAC Name |

9-fluoroanthracene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F/c15-14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDXADDJRENGLRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90200951 | |

| Record name | 9-Fluoroanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90200951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

529-85-1 | |

| Record name | 9-Fluoroanthracene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529851 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Fluoroanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90200951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 9 Fluoroanthracene and Its Derivatives

Direct Fluorination Approaches

Direct fluorination involves the introduction of a fluorine atom directly onto the anthracene (B1667546) skeleton. This often requires careful control to achieve selectivity, particularly at the highly reactive 9-position.

Electrophilic Fluorination Strategies

Electrophilic fluorination is a primary method for introducing fluorine into organic molecules. This approach typically utilizes reagents that deliver an electrophilic fluorine species (F⁺ equivalent) to a nucleophilic site on the anthracene molecule. Common electrophilic fluorinating agents include N-F reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor wikipedia.orgjuniperpublishers.com. Anthracene itself is known to undergo electrophilic substitution, with the 9 and 10 positions being the most reactive mdpi.com. Therefore, direct electrophilic fluorination of anthracene can lead to fluorination at these positions. Research has explored the use of various electrophilic fluorinating agents, often in combination with specific reaction conditions to favor substitution at the 9-position wikipedia.orgjuniperpublishers.commdpi.com. For instance, while elemental fluorine and reagents with an oxygen-fluorine bond can be used, N-F reagents are generally preferred due to their increased safety, stability, and ease of handling wikipedia.org.

Selective Functionalization at the 9-Position

Achieving selectivity for the 9-position is crucial for synthesizing specific 9-fluoroanthracene derivatives. The inherent reactivity of anthracene favors substitution at the 9 and 10 positions due to the extended π-conjugation mdpi.com. However, controlling mono-fluorination versus di-fluorination, or directing substitution specifically to the 9-position over the 10-position, can be challenging. Strategies to enhance selectivity might involve steric hindrance from pre-existing substituents or the use of directing groups. Photochemical methods, for example, have shown that anthracene can be selectively fluorinated at the 9-position under certain conditions, potentially through excited-state reactions nsf.gov.

Indirect Synthetic Pathways via Precursors

Indirect methods involve synthesizing a functionalized anthracene precursor and then converting that functional group into a fluorine atom. This approach can offer better control over regioselectivity and can be advantageous when direct fluorination is problematic.

Functional Group Interconversion Routes

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another fiveable.meic.ac.ukub.eduimperial.ac.uk. For the synthesis of this compound, this could involve starting with an anthracene derivative bearing a leaving group or a group that can be readily converted to fluorine at the 9-position. For example, a hydroxyl group or a halogen at the 9-position might be amenable to nucleophilic substitution with a fluoride (B91410) source, although direct nucleophilic substitution on aromatic rings can be challenging. More commonly, transformations might involve diazonium salt chemistry, where an amine at the 9-position is converted to a diazonium salt, which can then be reacted with fluoride sources (e.g., Balz-Schiemann reaction).

Anthraquinone-Based Synthetic Strategies

Anthraquinone (B42736) derivatives serve as important precursors for anthracene synthesis beilstein-journals.orgnih.govatamanchemicals.com. Anthraquinone itself is an oxidized form of anthracene, with carbonyl groups at the 9 and 10 positions. Reduction of anthraquinones can lead to anthracene derivatives, and the protected 9 and 10 positions in anthraquinones can direct substitution to other rings of the anthracene system before reduction beilstein-journals.orgnih.gov. While direct fluorination of anthraquinones at the 9-position is not a common route to this compound, anthraquinone chemistry provides a versatile platform for building substituted anthracene skeletons. For instance, various substituted anthraquinones can be synthesized and subsequently reduced to the corresponding anthracenes nih.gov. One example of a related transformation involves the synthesis of 4,6,10-trimethoxy-2-carboxyethyl-9-fluoroanthracene from an anthraquinone precursor, indicating that fluorinated anthracene derivatives can be accessed through routes involving anthraquinone intermediates, though the specific fluorination step might occur at a different stage or on a different precursor google.com.

Advanced Mechanochemical Synthesis Techniques

Mechanochemistry, which utilizes mechanical force (e.g., grinding, milling) to drive chemical reactions, has emerged as a powerful and environmentally friendly approach in organic synthesis rsc.orgrsc.orgchemrxiv.orgbeilstein-journals.org. This technique can enable solvent-free reactions or reactions in minimal solvent, reducing waste and energy consumption. While specific examples of mechanochemical synthesis directly yielding this compound are not widely detailed in the provided search results, mechanochemical methods have been successfully applied to the synthesis of various organic molecules, including fluorinated compounds and complex organic frameworks rsc.orgchemrxiv.orgnih.gov. The application of mechanochemistry to C-H functionalization, including fluorination, is an active area of research, suggesting potential future developments for synthesizing fluorinated anthracenes through solid-state reactions rsc.orgnih.govrsc.org.

Advanced Spectroscopic and Photophysical Investigations of 9 Fluoroanthracene Systems

Excited State Dynamics and Relaxation Pathways

The photophysical behavior of 9-fluoroanthracene upon absorption of light is governed by a complex interplay of radiative and non-radiative processes. The fluorine substituent, owing to its high electronegativity, can significantly perturb the electronic landscape of the anthracene (B1667546) moiety, affecting the nature and lifetime of its excited states.

Intramolecular Charge Transfer (ICT) Phenomena

In molecules containing both electron-donating and electron-accepting groups, photoexcitation can lead to a phenomenon known as intramolecular charge transfer (ICT), where electron density is redistributed within the molecule. In some systems, particularly those with rotational freedom, this can lead to the formation of a twisted intramolecular charge transfer (TICT) state. While direct studies on this compound's ICT are not extensively detailed, research on related fluorinated bianthracene derivatives provides valuable insights. rsc.orgresearchgate.net

In fluorinated 9,9′-bianthracene derivatives, the formation of a TICT excited state has been observed. rsc.orgresearchgate.net This state arises from the twisting of the two anthracene moieties relative to each other, which facilitates a charge-transfer process. This leads to a highly polar excited state that can significantly influence the fluorescence properties of the molecule. For instance, in 10,10′-bis(4-fluorophenyl)-9,9′-bianthracene, the TICT state plays a crucial role in a charge-transfer intersystem crossing mechanism, which can enhance the generation of singlet excitons. rsc.orgresearchgate.net

Furthermore, studies on other substituted anthracenes, such as salicylidene-2-anthrylamine, have demonstrated a competition between excited-state intramolecular proton transfer (ESIPT) and a charge transfer state. rsc.org This highlights the sensitivity of the excited-state pathways of the anthracene core to the nature of its substituents. The fluorine atom in this compound, with its electron-withdrawing nature, could potentially participate in similar charge transfer phenomena, although the lack of an extended conjugated donor-acceptor structure may make pronounced ICT states less favorable compared to more complex derivatives.

Role of Conical Intersections in Ultrafast Photodynamics

Conical intersections (CIs) are points of degeneracy between electronic potential energy surfaces and are now widely recognized as playing a key mechanistic role in the ultrafast non-radiative deactivation of excited molecules in photochemistry. annualreviews.orgnih.gov CIs act as efficient funnels, enabling rapid (femtosecond timescale) internal conversion from an upper to a lower electronic state. annualreviews.org

The presence of CIs can explain the often-observed ultrafast decay components in the excited-state dynamics of these molecules. The system, upon excitation, can rapidly move on the excited-state potential energy surface towards a CI, where it can efficiently transition to the ground state without emitting a photon. The exact geometry and energy of these CIs are sensitive to the molecular structure, and the fluorine substitution in this compound would undoubtedly influence the topology of the potential energy surfaces and thus the accessibility of these ultrafast decay funnels.

Photodimerization and Photoreactivity Studies

One of the hallmark photochemical reactions of anthracene and its derivatives is the [4+4] photocycloaddition, leading to the formation of a dimer. This reaction is highly dependent on the substitution pattern of the anthracene core and the physical state of the sample.

[4+4] Photocycloaddition Reactions in Crystalline States

In the solid state, the photochemical reactivity of anthracene derivatives is often governed by the packing of the molecules in the crystal lattice, a concept known as topochemistry. For a [4+4] photocycloaddition to occur, the reactive double bonds of two neighboring molecules must be parallel and within a certain proximity (typically less than 4.2 Å). taylorandfrancis.com

Studies on various 9-substituted anthracenes, such as 9-methylanthracene (B110197) and 9-tert-butyl anthracene ester, have shown that they undergo photodimerization in the crystalline state. nih.govrsc.org The specific isomer of the photodimer formed (e.g., head-to-head vs. head-to-tail) is dictated by the crystal packing. For instance, solid-state photodimerization of 9-methylanthracene exclusively yields the trans (head-to-tail) dimer, whereas in solution, a mixture of cis and trans isomers is formed. nih.gov

For fluorinated anthracenes, such as 4-fluoro-9-anthracenecarboxylic acid, the molecules in the crystal arrange into parallel head-to-head stacks, pre-positioning them for a [4+4] photodimerization reaction. nih.govumass.edu This suggests that this compound, in a suitable crystalline form, would also be expected to undergo a topochemically controlled [4+4] photocycloaddition. The reaction begins at the crystal surface and proceeds inwards as the newly formed dimer layers become transparent to the excitation wavelength, allowing light to penetrate deeper into the crystal. iucr.org

| Feature | General Observations in Crystalline Anthracenes | Expected Behavior for this compound |

| Reaction Type | [4+4] Photocycloaddition | [4+4] Photocycloaddition |

| Controlling Factor | Crystal packing (topochemistry) | The specific polymorph will determine reactivity. |

| Product Selectivity | Often highly selective for one isomer (e.g., head-to-tail) | A single photodimer isomer is expected for a given crystal form. |

| Reaction Locus | Initiates at crystal surfaces and defects | The reaction will likely not be uniform throughout the crystal. |

Reversible Photodimerization Processes and Mechanisms

A key feature of the photodimerization of many anthracene derivatives is its reversibility. The photodimer can often be cleaved back to the constituent monomers by irradiation with shorter wavelength UV light or by heating. researchgate.net This reversibility has made these systems attractive for applications in photoresponsive materials and data storage.

The mechanism of photodimerization generally involves the excitation of one monomer to its first excited singlet state. This excited monomer then interacts with a ground-state monomer to form an excimer, which subsequently collapses to form the stable photodimer. nih.gov Dimerization and fluorescence are therefore competing processes. nih.gov

Dimerization: Anthracene (A) + hν → A* A* + A → [A...A]* (Excimer) [A...A]* → Dimer (A₂)

Cleavage: Dimer (A₂) + hν' (or heat) → 2A

The reversibility of this process has been well-documented for many 9-substituted anthracenes. researchgate.net In the case of 4-fluoro-9-anthracenecarboxylic acid, the photodimer is thermally unstable and spontaneously dissociates back to the monomers at room temperature. nih.govumass.edu The kinetics of this dissociation can be complex and dependent on the concentration of the photodimer within the crystal. nih.gov This suggests that the photodimer of this compound may also be cleaved, either photochemically or thermally, to regenerate the monomer, making it a potentially reversible photoswitchable system. The stability of the photodimer and the conditions required for the reverse reaction would be influenced by the electronic effects of the fluorine substituent and the steric interactions within the dimer structure.

Influence of Molecular Structure on Photoreactivity and Quantum Yield

The photophysical properties of anthracene derivatives are highly sensitive to the nature and position of substituents on the aromatic core. The introduction of a fluorine atom at the 9-position of the anthracene molecule modifies its electronic and steric properties, which in turn influences its photoreactivity and fluorescence quantum yield (Φf). The quantum yield, defined as the ratio of photons emitted to photons absorbed, is a measure of the efficiency of the fluorescence process. This efficiency is determined by the competition between radiative decay (fluorescence) and non-radiative decay pathways (e.g., internal conversion, intersystem crossing).

The molecular structure also dictates photoreactivity, such as the propensity for photodimerization, a characteristic reaction of anthracenes. The substituent at the 9-position can sterically hinder the [4π+4π] cycloaddition, thus affecting the rate and yield of dimer formation.

Fluorescence Spectroscopy in Mechanistic Research

Fluorescence spectroscopy is a powerful tool for investigating the behavior of molecules like this compound in their excited states, providing insights into their interaction with the surrounding environment and the mechanisms of energy dissipation.

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in dilute solutions become highly luminescent upon aggregation in the solid state or in poor solvents. This behavior is contrary to the more common aggregation-caused quenching (ACQ) effect observed in many planar aromatic dyes. The primary mechanism behind AIE in many systems, including numerous 9-substituted anthracene derivatives, is the restriction of intramolecular rotation (RIR).

In dilute solutions, flexible parts of the molecule, such as substituents at the 9-position, can undergo low-frequency torsional or rotational motions. These motions act as efficient non-radiative decay channels, allowing the excited state energy to be dissipated as heat rather than light. When the molecules aggregate, these intramolecular rotations are physically hindered by intermolecular interactions and tight packing. With the non-radiative pathways blocked, the excited molecules are forced to decay via the radiative pathway, resulting in a significant enhancement of fluorescence emission. While the fluorine atom in this compound is not as sterically bulky as the phenyl or styryl groups found in classic AIE-active anthracene derivatives, the potential for AIE characteristics would depend on its specific crystal packing and the degree to which intermolecular forces can restrict any vibrational or rotational modes in the aggregated state.

Solvatochromism refers to the change in the color of a substance (i.e., a shift in its absorption or emission spectra) with a change in the polarity of the solvent. This phenomenon arises from differential solvation of the ground and excited states of the fluorophore. While anthracene itself exhibits relatively weak solvatochromism due to its nonpolar nature, its emission spectrum can still be influenced by the solvent environment. researchgate.netresearchgate.net

For 9-substituted anthracene derivatives, the nature of the substituent can modulate the solvatochromic effect. Although specific data for this compound is sparse, studies on similar aromatic systems show that emission maxima can shift based on solvent polarity. nih.gov For instance, the emission maxima for some 9-vinylanthracene (B1293765) derivatives range from 470 to 475 nm in various organic solvents, but show a marked red-shift in the highly polar solvent water. nih.gov The fluorine atom, being highly electronegative, can induce a slight dipole moment in the this compound molecule, potentially making its excited state more sensitive to solvent polarity than the parent anthracene. A systematic study would be required to quantify this effect.

The table below shows the emission maxima of the parent compound, anthracene, in various solvents to illustrate the typical, albeit minor, environmental effect.

| Solvent | Emission Maxima (nm) |

| Carbon Tetrachloride | 400 |

| Chloroform | 402 |

| Dichloromethane | 403 |

| Methanol | 404 |

| Data sourced from a study on anthracene emission spectra. researchgate.net |

The fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. It is an intrinsic property of a fluorophore that is sensitive to its environment and the efficiency of non-radiative decay processes. nih.gov Lifetime measurements are crucial for understanding the kinetics of excited-state deactivation. The lifetime is inversely proportional to the sum of the rate constants for radiative (k_r) and non-radiative (k_nr) decay (τ = 1 / (k_r + k_nr)).

By combining lifetime data with quantum yield measurements (Φf = k_r / (k_r + k_nr)), the individual rate constants can be determined, providing deep insight into the photophysical mechanisms. For example, a long lifetime coupled with a low quantum yield would indicate that non-radiative processes are dominant.

Fluorescence lifetimes for anthracene and its derivatives are typically in the nanosecond range. nih.govmdpi.com For anthracene vapor, the lifetime is reported to be 5.7 ± 0.2 ns. edinst.com While a specific lifetime for this compound is not available in the reviewed literature, it is expected to be in a similar nanosecond range, modulated by the effect of the fluorine substituent on the radiative and non-radiative decay rates.

Other Spectroscopic Techniques for Research Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like this compound. ¹H and ¹³C NMR provide detailed information about the hydrogen and carbon framework, respectively.

In the ¹H NMR spectrum of this compound, the protons on the anthracene core would appear in the aromatic region (typically 7.0-8.5 ppm). scribd.com The symmetry of the molecule is reduced by the single substituent, leading to a more complex spectrum than that of unsubstituted anthracene. The protons closest to the fluorine atom would experience through-space coupling (H-F coupling), which would further split their signals.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbon atom directly bonded to the fluorine (C-9) would show a large one-bond coupling constant (¹J_CF) and a significant downfield shift due to the electronegativity of fluorine. Aromatic carbons typically resonate in the 110-150 ppm range. msu.edu Furthermore, ¹⁹F NMR would show a single resonance for the fluorine atom, and its chemical shift would be characteristic of a fluorine attached to an aromatic system. Together, these one- and two-dimensional NMR techniques (like COSY, HSQC, and HMBC) allow for the complete and precise assignment of all atoms in the molecular structure.

The following table provides typical chemical shift ranges for the types of protons and carbons found in this compound.

| Nucleus | Type | Typical Chemical Shift (ppm) |

| ¹H | Aromatic (Ar-H) | 6.0 - 8.5 |

| ¹³C | Aromatic (Ar-C) | 110 - 150 |

| ¹³C | Aromatic C-F | >150 (deshielded) |

| Data based on general NMR chemical shift tables. msu.eduorgchemboulder.com |

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy is a powerful analytical technique that provides information about the vibrational modes of molecules. vscht.cz When a molecule absorbs infrared radiation, its bonds vibrate at specific frequencies, resulting in a unique spectral fingerprint. youtube.com For this compound, the IR spectrum is characterized by vibrations associated with the anthracene core and the carbon-fluorine bond. The analysis of these vibrational frequencies allows for the detailed structural characterization of the molecule.

The spectrum can be broadly divided into the group frequency region (4000 to 1450 cm⁻¹) and the fingerprint region (1450 to 600 cm⁻¹). msu.edu The group frequency region is particularly useful for identifying key functional groups. For this compound, the primary vibrational modes of interest include C-H stretching, C=C aromatic stretching, C-H bending, and C-F stretching.

Key vibrational modes for this compound include:

Aromatic C-H Stretching: Aromatic compounds exhibit C-H stretching vibrations typically above 3000 cm⁻¹. vscht.cz For this compound, these bands are expected in the 3100-3000 cm⁻¹ region.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the anthracene ring structure give rise to a series of sharp bands, typically in the 1600-1400 cm⁻¹ range. vscht.cz

In-Plane and Out-of-Plane C-H Bending: Information about the substitution pattern on the aromatic rings can be derived from the C-H bending vibrations. In-plane bending vibrations are usually found in the 1250-1000 cm⁻¹ region, while out-of-plane bending vibrations occur at lower frequencies, typically between 900 and 675 cm⁻¹. The specific pattern of these bands can help confirm the substitution at the 9-position.

C-F Stretching: The presence of the fluorine atom introduces a strong C-F stretching vibration. This bond typically produces a strong absorption band in the 1400-1000 cm⁻¹ region. The exact position can be influenced by the aromatic system to which it is attached.

The following table summarizes the expected characteristic IR absorption frequencies for this compound based on typical ranges for aromatic and fluorinated compounds.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Bond(s) Involved |

| Aromatic C-H Stretch | 3100 - 3000 | =C-H |

| Aromatic C=C Ring Stretch | 1600 - 1400 | C=C |

| C-F Stretch | 1400 - 1000 | C-F |

| In-Plane Aromatic C-H Bend | 1250 - 1000 | =C-H |

| Out-of-Plane Aromatic C-H Bend | 900 - 675 | =C-H |

Mass Spectrometry (MS) in Reaction Pathway Analysis

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. In the context of reaction pathway analysis, it is invaluable for identifying molecules and elucidating their structure by analyzing their fragmentation patterns upon ionization. chemguide.co.uklibretexts.org When this compound is analyzed by a technique such as electron impact (EI) mass spectrometry, it first forms a molecular ion (M⁺•), which is an energetically unstable radical cation that can subsequently break down into smaller, characteristic fragment ions. libretexts.org

The fragmentation of the this compound molecular ion (C₁₄H₉F⁺•) can provide significant insights into its structure and stability. The molecular ion peak is expected to be prominent due to the stability of the fused aromatic ring system. The key fragmentation pathways help to confirm the elemental composition and structure of the molecule and any reaction products.

Predicted fragmentation pathways for this compound include:

Molecular Ion (M⁺•): The initial species formed is the molecular ion. Given the molecular formula C₁₄H₉F, the m/z value for this ion would be approximately 196.

Loss of a Fluorine Radical (M-19): A common fragmentation pathway for fluorinated organic compounds is the loss of the fluorine atom as a radical (F•). whitman.edu This would result in a fragment ion with an m/z of 177 (196 - 19).

Loss of Hydrogen Fluoride (B91410) (M-20): Another characteristic fragmentation for fluoro-compounds is the elimination of a neutral hydrogen fluoride (HF) molecule. whitman.edu This pathway would lead to a fragment ion with an m/z of 176 (196 - 20).

Fragmentation of the Aromatic Core: Further fragmentation can involve the breakdown of the stable anthracene core, often through the sequential loss of acetylene (B1199291) (C₂H₂) units, a common pattern for polycyclic aromatic hydrocarbons.

The table below outlines the predicted key fragments in the mass spectrum of this compound and their likely origins.

| m/z Value | Proposed Fragment Ion | Neutral Loss | Pathway Description |

| 196 | [C₁₄H₉F]⁺• | - | Molecular Ion (Parent Ion) |

| 177 | [C₁₄H₉]⁺ | F• | Loss of a fluorine radical from the molecular ion. whitman.edu |

| 176 | [C₁₄H₈]⁺• | HF | Elimination of a neutral HF molecule. whitman.edu |

| 150 | [C₁₂H₆]⁺• | C₂H₂ | Loss of acetylene from the [C₁₄H₈]⁺• fragment. |

Theoretical and Computational Chemistry of 9 Fluoroanthracene and Analogues

Quantum Chemical Calculations on Electronic Structure and Ground States

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules like 9-Fluoroanthracene. These methods, ranging from ab initio approaches to density functional theory (DFT), are employed to map out the electronic landscape and determine the stable ground state configurations. Such studies typically involve optimizing molecular geometries to find the lowest energy structure, analyzing bond lengths, bond angles, and electron distribution. For polycyclic aromatic hydrocarbons (PAHs) like anthracene (B1667546), computational methods can reveal the nature of their pi-electron systems and predict their reactivity and spectroscopic properties. While specific quantum chemical calculations detailing the ground state electronic structure of this compound are not extensively detailed in the readily available literature, general studies on anthracene and its derivatives provide a foundation for understanding these aspects. Calculations often focus on molecular orbital energies, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting electronic and optical properties researchgate.netorientjchem.orgresearchgate.netmdpi.commdpi.com.

Density Functional Theory (DFT) Applications for Molecular Properties

Density Functional Theory (DFT) has become a cornerstone in computational chemistry due to its favorable balance between accuracy and computational cost, making it suitable for studying a wide range of molecular properties researchgate.netorientjchem.orgmdpi.comuchicago.edunumberanalytics.comnih.govuni-marburg.deiisermohali.ac.inresearchgate.netaps.org. For this compound, DFT calculations can be used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional structure of the molecule.

Calculate Electronic Properties: Predict HOMO-LUMO energy gaps, ionization potentials, electron affinities, and dipole moments. These parameters are vital for understanding charge transfer, molecular interactions, and potential applications in optoelectronics researchgate.netorientjchem.orgmdpi.commdpi.comresearchgate.netnih.gov.

Predict Spectroscopic Data: Simulate vibrational spectra (IR and Raman) and electronic absorption spectra, which can be compared with experimental results for validation researchgate.netresearchgate.netnih.gov.

Analyze Charge Distribution: Employ methods like Natural Bond Orbital (NBO) analysis to understand electron delocalization and charge transfer within the molecule researchgate.netresearchgate.netresearchgate.net.

Studies on related anthracene derivatives or general fluorinated aromatic systems suggest that the fluorine atom, being electronegative, can influence the electron distribution and frontier orbital energies of the anthracene core researchgate.net. For instance, electron-withdrawing groups typically lower HOMO and LUMO energy levels and decrease the HOMO-LUMO gap, impacting optical and electronic behavior researchgate.net.

Computational Studies of Excited States and Their Energetics

Investigating the excited states of this compound is crucial for understanding its photophysical behavior, such as fluorescence and phosphorescence. Time-Dependent Density Functional Theory (TD-DFT) is the primary computational tool for this purpose, allowing for the calculation of excitation energies, oscillator strengths, and the nature of electronic transitions researchgate.netmdpi.comnih.govresearchgate.netquora.comresearchgate.netarxiv.orgq-chem.comnih.govnih.govetsf.euohio-state.eduresearchgate.net.

Molecular Dynamics Simulations for Conformational and Dynamic Analysis

Molecular Dynamics (MD) simulations are powerful tools for exploring the conformational flexibility and dynamic behavior of molecules, particularly in condensed phases or in complex biological environments. While this compound itself is a relatively rigid, planar molecule, MD simulations could be employed to study its behavior in solution, its interaction with surfaces, or its role within larger supramolecular assemblies. Such simulations track the movement of atoms over time, providing insights into energy landscapes, diffusion, and potential conformational changes or internal rotations.

Direct molecular dynamics simulations specifically focused on this compound are not prominently featured in the searched literature. However, general computational studies on conformational analysis highlight the importance of systematic searches and molecular mechanics or DFT-based methods for determining stable conformers and understanding rotational barriers around single bonds unicamp.brprinceton.edufrontiersin.orgnih.govethz.ch. If this compound were part of a larger system, MD would be essential for understanding how its structure and dynamics are influenced by its environment.

Prediction and Rationalization of Photophysical Behavior

The ultimate goal of computational studies in this area is to predict and rationalize the observed photophysical properties of this compound. This involves correlating theoretical calculations of electronic structure and excited states with experimental data such as absorption and emission spectra, fluorescence quantum yields, and excited-state lifetimes.

Computational methods, particularly TD-DFT, are instrumental in predicting absorption and emission wavelengths nih.govquora.comcomputabio.comnih.govfrontiersin.org. By calculating transition energies and oscillator strengths, researchers can assign spectral features and understand the electronic transitions responsible for light absorption and emission. For instance, studies on functionalized anthracenes have shown that computational predictions can often match experimental trends, aiding in the rational design of new fluorescent materials researchgate.netmdpi.comnih.govnih.gov. The influence of the fluorine substituent on these properties, such as potential changes in fluorescence quantum yield or excited-state dynamics, can be rationalized by examining how it perturbs the electronic distribution and energy levels of the anthracene core. For example, the presence of a fluorine atom might subtly alter excited-state symmetry breaking or intersystem crossing rates, which are critical for understanding fluorescence and phosphorescence phenomena nih.govnih.gov.

Research Applications in Materials Science and Organic Synthesis

Design and Development of Photomechanical Materials

Photomechanical materials are capable of converting light energy into mechanical work, offering potential for advanced applications like actuators, artificial muscles, and micro-mechanical systems. 9-Fluoroanthracene derivatives have shown promise in this field.

Crystals of certain this compound derivatives, such as 10-fluoroanthracene-9-carbonitrile (B14674279) (FCNA), exhibit rapid bending upon irradiation with UV and visible light (e.g., 365 nm, 410 nm, and white light). This photo-induced mechanical behavior is driven by reversible [4+4] cycloaddition reactions. The bent crystals can recover their original shape when exposed to different wavelengths of light (e.g., 254 nm) or heat. These properties make such compounds suitable for applications in biomimetic systems, artificial muscles, and smart microrobotics researchgate.netresearchgate.net. Studies on 4-fluoroanthracene-9-carboxylic acid (4F-9AC) have also demonstrated that its crystalline microneedles can undergo over 100 mechanical bending cycles when exposed to 405 nm light, while larger crystals remain intact, indicating improved photomechanical properties compared to the parent compound acs.orgresearchgate.net.

Crystal engineering plays a crucial role in tailoring the photomechanical properties of organic materials. By subtly modifying the molecular structure, such as through fluorine substitution, researchers aim to achieve tunable macroscopic responses. For instance, while several fluorinated derivatives of 9-anthracene carboxylic acid (9AC) share similar crystal structures with 9AC, their photomechanical properties vary significantly. The fluorine substitution in compounds like 4F-9AC has been shown to improve photomechanical properties, leading to faster recovery times and reduced brittleness compared to 9AC acs.orgresearchgate.net. Furthermore, branched crystals of 4-fluoroanthracene-9-carboxylic acid have been synthesized, which exhibit rotational motion under sequential light illumination, acting like a ratchet due to symmetry breaking induced by the crystal branching mdpi.com.

Nanooptomechanical transduction involves light-induced mechanical motion where one molecule or ion stimulates mechanical motion in a neighboring molecule or ion. While many photomechanical crystals act as optical switches, fewer function as nanooptomechanical transducers. Certain ruthenium-based coordination complexes, which undergo linkage photoisomerization, have demonstrated this capability. For example, trans-[Ru(SO2)(NH3)4(3-bromopyridine)]tosylate2 shows nanooptomechanical transduction driven by a fully photoconverting S-bound η1-SO2 to O-bound η1-OSO photoisomer acs.org. While not directly a this compound derivative, research in this area highlights the potential for precisely controlled light-driven mechanical actions at the nanoscale, a field where anthracene (B1667546) derivatives could potentially contribute through their well-defined photochemical reactions researchgate.netacs.org.

Building Blocks for Extended Aromatic Systems

This compound and its derivatives serve as valuable precursors for synthesizing more complex polycyclic aromatic hydrocarbons (PAHs) and conjugated materials, which are essential for fundamental optoelectronic research.

The synthesis of periphery-hydrogenated nanographenes and complex PAHs is challenging due to harsh reaction conditions and poor solubility of starting materials. Mechanochemical transfer hydrogenation has emerged as a novel approach, enabling hydrogenation without high-pressure hydrogen gas. In studies employing this method, this compound was used as a substrate, yielding tetrahydroanthracene (B13747835) rsc.org. This technique offers a simpler protocol under ambient atmosphere for producing hydrogenated PAHs. Furthermore, the electronic effects of fluorine atoms on anthracene cores can influence the synthesis of nanographenes. For instance, attaching eight fluorine atoms to an anthracene core in polyphenylene precursors can lead to the selective formation of helical nanographenes with interesting photophysical properties, potentially useful in optoelectronics chemistryviews.org.

Conjugated materials, characterized by delocalized π-electron systems, are crucial for organic electronics and photonics. While the direct use of this compound in large conjugated polymers is not extensively detailed in the provided snippets, its structural motif is relevant. Anthracene derivatives, in general, are explored for their optoelectronic properties researchgate.netnih.gov. Fluorinated PAHs, including fluoranthenes, are also significant in materials science for their tunable optoelectronic properties rsc.org. The incorporation of fluorine atoms can modify energy levels and charge transport characteristics, making them attractive for developing new generations of organic semiconductors, organic solar cells, and organic light-emitting diodes nih.govresearchgate.netmdpi.com. Research into fluorinated anthracene derivatives, such as those used in photomechanical applications, also hints at their potential for fine-tuning electronic properties through structural modification acs.orgresearchgate.net.

Future Research Directions and Emerging Challenges in 9 Fluoroanthracene Chemistry

Overcoming Synthetic Challenges for Novel Architectures

The synthesis of 9-Fluoroanthracene and its derivatives, particularly for creating complex molecular architectures, remains a significant area of research. While general synthetic routes for anthracene (B1667546) derivatives are established, achieving specific fluorinated structures with high purity and yield can be challenging. Current research highlights the need for more efficient and selective synthetic methodologies.

For instance, the synthesis of fluorinated anthracene carboxylic acids, such as 4-fluoro-9-anthracene carboxylic acid (4F-9AC), 2-fluoro-9-anthracene carboxylic acid (2F-9AC), 10-fluoro-9-anthracene carboxylic acid (10F-9AC), and 2,6-difluoro-9-anthracene carboxylic acid (2,6DF-9AC), has been explored, demonstrating that while their spectroscopic and crystal structures are similar to the parent 9-anthracene carboxylic acid (9AC), their photomechanical properties can vary significantly researchgate.netacs.org. This suggests that subtle modifications during synthesis can lead to vastly different material properties.

Future efforts should focus on developing synthetic strategies that allow for precise control over the placement and number of fluorine atoms, as well as the incorporation of other functional groups. This will enable the construction of novel architectures with tailored electronic and photophysical properties, potentially leading to advanced materials for various applications. Overcoming solubility issues, common in polyaromatic hydrocarbons, and developing greener synthetic routes, possibly utilizing mechanochemistry, are also crucial challenges rsc.orgnih.govbeilstein-journals.org.

Advanced Understanding of Solid-State Photoreactivity and Mechanochemistry

The solid-state behavior of anthracene derivatives, including their photoreactivity and mechanochemical responses, is a key area for future investigation. Anthracene molecules in crystalline form can undergo [4+4] photodimerization reactions, leading to photomechanical motions such as bending, twisting, curling, and expansion escholarship.orgcsic.esescholarship.org. Understanding and controlling these solid-state transformations are vital for developing photoactuators and other responsive materials.

Research has shown that crystal packing and intermolecular interactions play a critical role in determining photoreactivity. For example, substituting the 10-position of 9-anthracene carboxylic acid with methyl or phenyl groups can lead to a complete loss of photoreactivity due to altered crystal packing researchgate.net. Conversely, fluorine substitution, as seen in 4F-9AC, can lead to improved photomechanical properties, such as faster recovery times and enhanced mechanical robustness, allowing crystals to remain intact after irradiation and undergo multiple bending cycles researchgate.netacs.org.

Mechanochemistry, the study of chemical reactions induced by mechanical force, offers a promising avenue for both synthesis and understanding solid-state transformations rsc.orgnih.govbeilstein-journals.orgchemrxiv.orgaanda.org. Mechanochemical milling of carbon-based solids, for instance, can create disordered aromatic and aliphatic analogues that mimic interstellar dust particles aanda.org. Furthermore, mechanochemical methods can provide solvent-free routes for synthesizing polyaromatic hydrocarbon derivatives, enhancing sustainability rsc.org.

Future research should aim to establish clearer correlations between molecular structure, crystal packing, and solid-state photoreactivity. Advanced spectroscopic techniques, such as in situ monitoring with Raman spectroscopy, can provide insights into the interplay between molecular and lattice transformations during photoreactions csic.es. Investigating the role of fluorine substitution in fine-tuning solid-state photoreactivity and mechanochemical response will be crucial for designing next-generation materials.

Rational Design Principles for Next-Generation Photofunctional Materials

The rational design of photofunctional materials incorporating the this compound scaffold requires a systematic approach that links molecular structure to desired properties. Anthracene derivatives are known for their luminescent properties and their potential use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic devices nih.govacs.org.

Designing molecules with specific photophysical characteristics, such as deep-blue emission with high efficiency, is an ongoing challenge researchgate.netepa.gov. Strategies involve molecular twisting, donor-acceptor architectures, and controlling excited-state dynamics to optimize properties like photoluminescence quantum yield (PLQY) and external quantum efficiency (EQE) researchgate.netrsc.orgscribd.com. For instance, the rational design of anthracene-based luminogens incorporating twisted biphenyl (B1667301) cores and carbazole (B46965) moieties has led to materials with high EQEs and saturated deep-blue emissions researchgate.netepa.gov.

The incorporation of fluorine atoms can further tune these properties. Fluorine's electronegativity can influence electronic structures, potentially affecting charge transport and luminescence characteristics researchgate.net. Future research should focus on developing predictive models that correlate structural modifications, including fluorine substitution and the introduction of specific functional groups, with photophysical outcomes. This will enable the targeted design of materials for applications such as advanced displays, sensors, and photocatalysts.

Exploration of Unconventional Research Applications and Interdisciplinary Opportunities

Beyond traditional optoelectronic applications, this compound derivatives hold potential in less conventional research areas and interdisciplinary fields. The photomechanical properties of anthracene derivatives, such as 9-anthracene carboxylic acid, are being explored for applications in photoactuators and responsive materials escholarship.orgescholarship.orgresearchgate.net. The ability of these materials to undergo reversible, light-induced shape changes opens doors for applications in soft robotics, smart textiles, and micro-mechanical systems.

Mechanochemistry offers a unique tool for synthesizing complex molecules and materials, including nanocarbons and polycyclic aromatic hydrocarbons (PAHs), which are relevant in materials science and nanotechnology rsc.orgnih.govbeilstein-journals.orgchemrxiv.orgaanda.orgrsc.org. The development of solvent-free mechanochemical routes for synthesizing PAHs and their derivatives presents an environmentally benign approach rsc.org. Furthermore, the study of solid-state photoreactivity and mechanochemistry can bridge chemistry with materials science and engineering.

Interdisciplinary opportunities also lie in exploring the use of these compounds in areas such as chemical sensing, where their fluorescence properties might be modulated by the presence of specific analytes. The development of new synthetic routes, such as mechanochemical Birch reductive arylation, can lead to novel nanographene structures with potential applications in advanced electronics nih.govchemrxiv.org. Continued exploration into the fundamental photophysics and reactivity of this compound and its derivatives will undoubtedly uncover further unconventional applications and foster interdisciplinary collaborations.

Q & A

Q. Methodological Guidance

- Column Chromatography : Use neutral alumina with n-hexane to isolate this compound from 1- and 2-isomers .

- Recrystallization : Sublimate under vacuum (78°C) to obtain lemon-colored crystals.

- Purity Validation : Confirm via HPLC with UV detection (λ = 365 nm for anthracene derivatives).

What mechanistic insights explain the regioselectivity of anthracene fluorination with XeF₂?

Advanced Mechanistic Inquiry

The reaction proceeds via a radical mechanism:

Initiation : XeF₂ homolysis generates fluorine radicals under vacuum.

Regioselectivity : Fluorination favors the 9-position due to anthracene’s symmetry and radical stability at the central ring.

Solvent Effects : Chloroform’s polarity stabilizes intermediates, while nonpolar solvents (e.g., hexane) reduce side-product formation.

Supporting Evidence : GC-MS data confirm a 5:1:3 ratio of 1-, 2-, and 9-isomers, aligning with radical stability trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.